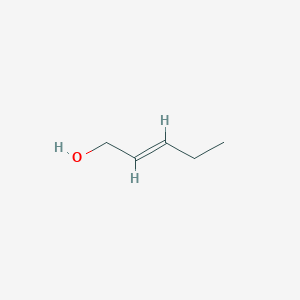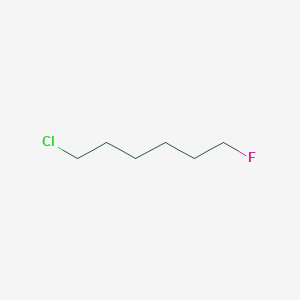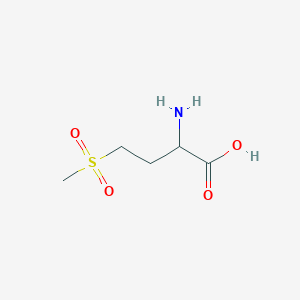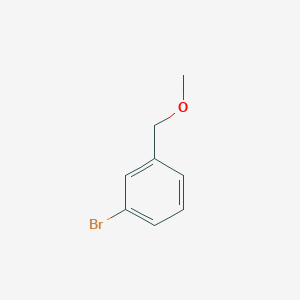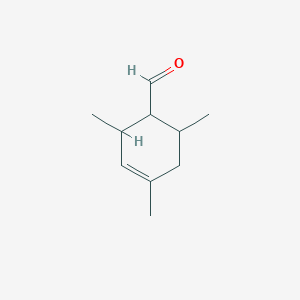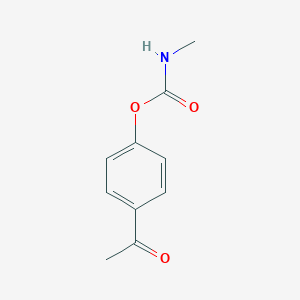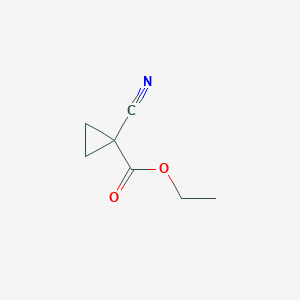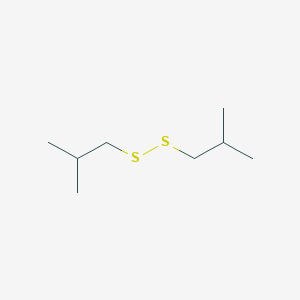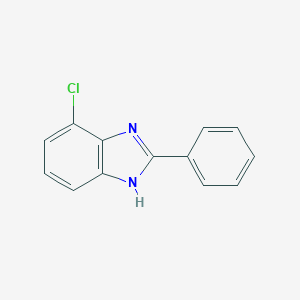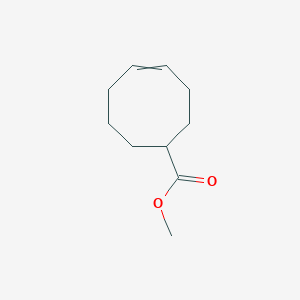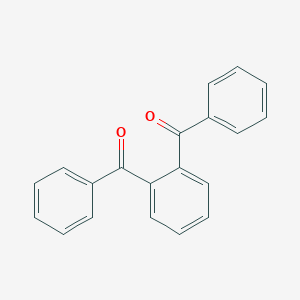![molecular formula C5H10ClNO3S B074487 3-[(2-Chloroethyl)sulfonyl]propanamide CAS No. 1562-40-9](/img/structure/B74487.png)
3-[(2-Chloroethyl)sulfonyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Chloroethyl)sulfonyl]propanamide is an organic compound with the molecular formula C5H10ClNO3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloroethyl group attached to a sulfonyl moiety, which is further connected to a propanamide backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloroethyl)sulfonyl]propanamide typically involves the reaction of 3-mercaptopropanoic acid with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then converted to the final amide product by reaction with ammonia or an amine.
-
Step 1: Formation of Sulfonate Ester
Reactants: 3-mercaptopropanoic acid, 2-chloroethanol
Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol)
:Reaction: HS-CH2-CH2-COOH+Cl-CH2-CH2-OH→HO-CH2-CH2-SO2-CH2-CH2-COOH
-
Step 2: Formation of Amide
Reactants: Sulfonate ester, ammonia or amine
Conditions: Solvent (e.g., water or ethanol), mild heating
:Reaction: HO-CH2-CH2-SO2-CH2-CH2-COOH+NH3→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
化学反应分析
Types of Reactions
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction Reactions: The amide group can be reduced to form amines under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium thiolate, primary or secondary amines.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, borane.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of primary or secondary amines.
科学研究应用
Chemistry
In chemistry, 3-[(2-Chloroethyl)sulfonyl]propanamide is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology
In biological research, this compound is utilized in the study of enzyme inhibition and protein modification. Its reactive sulfonyl group can form covalent bonds with nucleophilic sites on proteins, making it a valuable tool for probing protein function and structure.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to modify proteins can be harnessed to design inhibitors for specific enzymes or receptors, offering therapeutic potential for various diseases.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of 3-[(2-Chloroethyl)sulfonyl]propanamide involves the formation of covalent bonds with nucleophilic sites on target molecules. The chloroethyl group undergoes nucleophilic substitution, leading to the attachment of the sulfonyl group to the target. This modification can alter the function or activity of the target molecule, making it useful for studying biochemical pathways and developing therapeutic agents.
相似化合物的比较
Similar Compounds
- 3-[(2-Bromoethyl)sulfonyl]propanamide
- 3-[(2-Iodoethyl)sulfonyl]propanamide
- 3-[(2-Hydroxyethyl)sulfonyl]propanamide
Uniqueness
3-[(2-Chloroethyl)sulfonyl]propanamide is unique due to its specific reactivity and the presence of the chloroethyl group. Compared to its bromo and iodo analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. The hydroxyethyl analog, while less reactive, is more hydrophilic and may be preferred in aqueous environments.
属性
IUPAC Name |
3-(2-chloroethylsulfonyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO3S/c6-2-4-11(9,10)3-1-5(7)8/h1-4H2,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTOTNHGSMIASZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)CCCl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397337 |
Source


|
| Record name | 3-[(2-chloroethyl)sulfonyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1562-40-9 |
Source


|
| Record name | 3-[(2-chloroethyl)sulfonyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanamide,3-[(2-chloroethyl)sulfonyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
